4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-vinyl-1-cyclohexene 1,2-epoxide.
Epoxide Ring Opening: The epoxide undergoes aminolysis with p-toluenesulfonamide under microwave irradiation, yielding regioisomeric amino alcohols.
Oxidation and Condensation: One of the amino alcohols is oxidized to the corresponding ketone and subsequently condensed with cyanamide to furnish the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological targets containing glutamate and aspartate residues . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride can be compared with other benzimidazole derivatives, such as:
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine: This compound has a similar structure but different functional groups.
2-Substituted Benzimidazoles: These compounds have different substituents on the benzimidazole ring, leading to varied biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-5-2-1-3-6-7(5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWLOYBRWDUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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